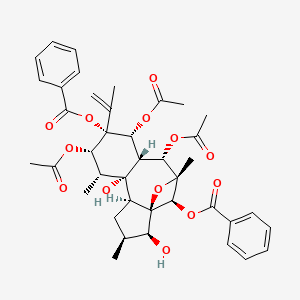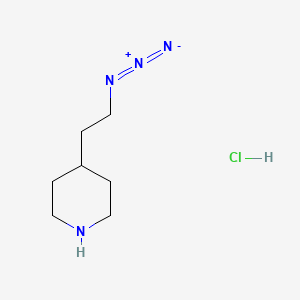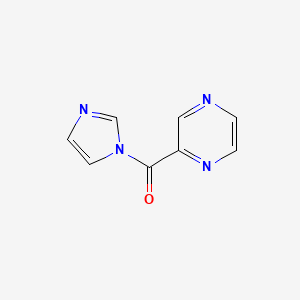
Cycloxaprid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cycloxaprid is a novel neonicotinoid insecticide, specifically designed to combat pests resistant to other neonicotinoids like imidacloprid. It is characterized by its oxabridged cis-nitromethylene structure, which contributes to its unique properties and high efficacy against various insect pests .
Vorbereitungsmethoden
Cycloxaprid can be synthesized through several steps:
Synthesis of Intermediate 1: Nitroguanidine reacts with ethylenediamine under the catalysis of concentrated sulfuric acid.
Formation of Intermediate 2: Intermediate 1 reacts with liquid caustic soda and formaldehyde.
Nitrification: Intermediate 2 undergoes nitrification to form the final product, this compound.
For industrial production, this compound is often formulated into water-dispersible granules. This involves mixing this compound with various agents (wetting, dispersing, adsorbing, disintegrating, adhesion, and stabilizing agents) and a carrier. The mixture is then air jet pulverized, kneaded, pelletized, dried, and screened to obtain the final product .
Analyse Chemischer Reaktionen
Cycloxaprid undergoes several types of chemical reactions:
Oxidation: this compound can be oxidized, leading to the formation of various metabolites.
Reduction: The nitro group in this compound can be reduced under specific conditions.
Substitution: This compound can undergo substitution reactions, particularly at the nitro group or the pyridine ring
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions but often include various oxidized or reduced forms of this compound .
Wissenschaftliche Forschungsanwendungen
Cycloxaprid has a wide range of scientific research applications:
Chemistry: It is used to study the synthesis and reactivity of neonicotinoid compounds.
Biology: this compound is used to investigate the effects of neonicotinoids on insect physiology and behavior.
Medicine: Research is ongoing to explore potential medical applications, particularly in understanding the interactions of neonicotinoids with nicotinic acetylcholine receptors.
Industry: this compound is primarily used in agriculture to control pests resistant to other insecticides. .
Wirkmechanismus
Cycloxaprid acts as an agonist at nicotinic acetylcholine receptors (nAChRs) in insects. It binds to these receptors, causing an influx of sodium ions, leading to hyperexcitation and eventual paralysis of the insect. This compound’s unique cis-nitromethylene structure allows it to bind more effectively to nAChRs, even in insects resistant to other neonicotinoids .
Vergleich Mit ähnlichen Verbindungen
Cycloxaprid is compared with other neonicotinoids like imidacloprid, nitenpyram, and fipronil:
Imidacloprid: this compound has a similar mode of action but is more effective against imidacloprid-resistant pests.
Nitenpyram: Both compounds act on nAChRs, but this compound has a longer-lasting effect.
Fipronil: This compound is slightly less toxic than fipronil but more repellent to certain pests .
This compound’s unique structure and high efficacy make it a valuable tool in pest management, particularly for controlling resistant insect populations.
Eigenschaften
Molekularformel |
C14H15ClN4O3 |
|---|---|
Molekulargewicht |
322.75 g/mol |
IUPAC-Name |
(1S,8R)-5-[(6-chloropyridin-3-yl)methyl]-7-nitro-11-oxa-2,5-diazatricyclo[6.2.1.02,6]undec-6-ene |
InChI |
InChI=1S/C14H15ClN4O3/c15-11-3-1-9(7-16-11)8-17-5-6-18-12-4-2-10(22-12)13(14(17)18)19(20)21/h1,3,7,10,12H,2,4-6,8H2/t10-,12+/m1/s1 |
InChI-Schlüssel |
NDHXMRFNYMNBKO-PWSUYJOCSA-N |
Isomerische SMILES |
C1C[C@H]2N3CCN(C3=C([C@@H]1O2)[N+](=O)[O-])CC4=CN=C(C=C4)Cl |
Kanonische SMILES |
C1CC2N3CCN(C3=C(C1O2)[N+](=O)[O-])CC4=CN=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(Z)-N'-hydroxy-2-[4-(pyrazin-2-yl)piperazin-1-yl]ethanimidamide](/img/structure/B13445517.png)




![2-Methyl-2-{[(pyridin-2-yl)methyl]amino}propan-1-ol dihydrochloride](/img/structure/B13445537.png)
